Antifungal Activity of 4-Cyclopropylthiazole Derivatives vs. Nystatin
Derivatives synthesized from a cyclopropyl-thiazole scaffold demonstrate antifungal activity comparable to, and in some cases superior to, the control drug nystatin against various Candida species [1]. While this is not a direct measurement of the parent 4-Cyclopropylthiazole, it establishes the scaffold's capacity to generate highly potent antifungal leads, a property that can be exploited by researchers using 4-Cyclopropylthiazole as a starting material for further derivatization.
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | Derivatives of 4-cyclopropylthiazole: MIC = 0.015–7.81 µg/ml against Candida spp. [1] |
| Comparator Or Baseline | Nystatin (control drug) [1] |
| Quantified Difference | Activity is 'similar and even higher than the activity of nystatin' [1] |
| Conditions | In vitro assay against Candida spp. ATCC and clinical isolates [1] |
Why This Matters
Procurement of 4-Cyclopropylthiazole is justified for antifungal lead generation programs, as its derivatives have demonstrated the potential to match or exceed the potency of established antifungal agents like nystatin.
- [1] Łączkowski, K. Z., et al. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Medicinal Chemistry Research, 27(9), 2125–2140. View Source
